Product packaging for Stearyltrimethylammonium(Cat. No.:CAS No. 15461-40-2)

Stearyltrimethylammonium

Cat. No.: B1193908
CAS No.: 15461-40-2
M. Wt: 312.6 g/mol
InChI Key: PDSVZUAJOIQXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Modern Chemistry

Quaternary ammonium compounds (QACs) are a class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature that distinguishes them from primary, secondary, and tertiary ammonium cations. wikipedia.org The structure of QACs, with a hydrophilic cationic head and often one or more hydrophobic long-chain alkyl groups, imparts them with surface-active properties, making them effective surfactants. hartmann-science-center.com

In modern chemistry, QACs are recognized for their remarkable versatility and are utilized in a wide range of applications. nih.govresearchgate.net They serve as phase-transfer catalysts, electrolytes, and ionic liquids. nih.govresearchgate.net Their ability to disrupt cell membranes also leads to their extensive use as antimicrobials and disinfectants in various settings, including household products and industrial applications. wikipedia.orghartmann-science-center.comacs.org The synthesis of QACs is typically achieved through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org The specific properties and applications of a QAC are determined by the nature of the organic groups attached to the nitrogen atom, allowing for a high degree of tunability. hartmann-science-center.com

Evolution of Research Perspectives on Stearyltrimethylammonium

Initial research and application of this compound and its salts, such as this compound chloride (STAC) and this compound bromide (STAB), were primarily focused on their surfactant properties. lucintel.com The long stearyl (C18) alkyl chain provides significant hydrophobicity, making it an effective conditioning agent in personal care products and a fabric softener in the textile industry. lucintel.comsmolecule.com Early studies centered on understanding its behavior at interfaces and its role in forming micelles and vesicles.

Over time, the research focus has expanded significantly, moving beyond its classical surfactant applications into more advanced scientific domains. Investigators began to explore its utility as a template or structure-directing agent in the synthesis of mesoporous materials. For instance, STAB has been used to control the pore size of hollow silica-alumina composite spheres. iaea.org This evolution reflects a broader trend in materials science where self-assembling molecules are harnessed to create highly ordered nanostructures. qut.edu.aurice.edu

More recent research has delved into the application of this compound in nanotechnology and biotechnology. youtube.comprimescholars.comnih.gov Studies have demonstrated its use in the functionalization of nanomaterials, such as reduced graphene oxide, to enhance their dispersibility and properties for applications like electromagnetic shielding. acs.org Furthermore, its role in biological systems and its potential in areas like drug delivery and gene transfection have become subjects of academic investigation. smolecule.comnih.gov There is also growing interest in its catalytic activity, particularly in micellar catalysis, where it can significantly enhance the reaction rates of certain chemical transformations. rsc.org

Scope and Significance of Academic Investigations into this compound

Academic investigations into this compound cover a broad and interdisciplinary scope, reflecting its importance in both fundamental and applied research. The primary areas of investigation include:

Materials Science: A significant portion of research focuses on the use of this compound salts as structure-directing agents for the synthesis of porous and nanostructured materials. researchgate.nettu-freiberg.deugent.be Its ability to form micelles that can template the formation of ordered inorganic frameworks is crucial for creating materials with tailored porosity and surface area for applications in catalysis, separation, and adsorption. iaea.org For example, it has been used to modify montmorillonite (B579905) clay to enhance its adsorption capacity for organic dyes. iaea.org

Nanotechnology: Researchers are exploring the use of this compound for the surface modification and stabilization of nanoparticles. acs.orgeuropa.eu By adsorbing onto the surface of nanoparticles, it can prevent aggregation and improve their dispersion in various media, which is critical for their application in composites, electronics, and biomedical devices. acs.org

Catalysis: The catalytic properties of this compound micelles are an active area of research. rsc.org In a phenomenon known as micellar catalysis, the aggregation of surfactant molecules into micelles creates a unique microenvironment that can significantly accelerate reaction rates and influence reaction pathways. This has been demonstrated in the hydrolysis of esters. rsc.org

Biotechnology and Chemical Biology: The interaction of this compound with biological molecules and cell membranes is being investigated for various applications. nih.govnih.gov These studies are crucial for understanding its biological activity and for developing new applications in areas such as drug delivery systems and as antimicrobial agents. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H46N+ B1193908 Stearyltrimethylammonium CAS No. 15461-40-2

Properties

CAS No.

15461-40-2

Molecular Formula

C21H46N+

Molecular Weight

312.6 g/mol

IUPAC Name

trimethyl(octadecyl)azanium

InChI

InChI=1S/C21H46N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h5-21H2,1-4H3/q+1

InChI Key

PDSVZUAJOIQXRK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C

Other CAS No.

15461-40-2

Related CAS

112-03-8 (chloride)
1120-02-1 (bromide)
18684-11-2 (methylsulfate)
18684-11-2 (monomesylate)
73636-95-0 (tetrafluoroborate(1-))
78480-18-9 (1-methylethylsulfate)

Synonyms

stearyltrimethylammonium
stearyltrimethylammonium 1-methylethylsulfate
stearyltrimethylammonium acetate
stearyltrimethylammonium bromide
stearyltrimethylammonium chloride
stearyltrimethylammonium dimethylphosphate
stearyltrimethylammonium iodide
stearyltrimethylammonium methylsulfate
stearyltrimethylammonium monomesylate
stearyltrimethylammonium mononitrate
stearyltrimethylammonium monoperchlorate
stearyltrimethylammonium octadecanoate
stearyltrimethylammonium tetrafluoroborate(1-)
STMA-C

Origin of Product

United States

Synthetic Methodologies for Stearyltrimethylammonium and Its Derivatives

Quaternization Reactions in the Synthesis of Stearyltrimethylammonium

The most fundamental and widely employed method for synthesizing this compound chloride is the quaternization reaction. smolecule.com This reaction, often referred to as the Menshutkin reaction in older literature, involves the alkylation of a tertiary amine. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of stearyldimethylamine, a tertiary amine, with an alkylating agent.

The general reaction can be summarized as follows: CH₃(CH₂)₁₇N(CH₃)₂ + R-X → [CH₃(CH₂)₁₇N(CH₃)₂R]⁺X⁻

Where:

CH₃(CH₂)₁₇N(CH₃)₂ is stearyldimethylamine

R-X is the alkylating agent (e.g., methyl chloride)

[CH₃(CH₂)₁₇N(CH₃)₂R]⁺X⁻ is the resulting quaternary ammonium (B1175870) salt

A common industrial process involves reacting octadecyl tertiary amine (stearyldimethylamine) with methyl chloride. echemi.com This exothermic reaction is often carried out in an autoclave at elevated temperatures (50-100°C) and pressure (around 0.5 MPa) to keep the methyl chloride in a liquid state. echemi.comsciencemadness.org The reaction may be conducted with or without a solvent, though isopropanol (B130326) is sometimes used. echemi.comgoogle.com A small amount of a catalyst, such as sodium hydroxide, can also be added. echemi.com The reaction typically proceeds for several hours to ensure completion. echemi.comsciencemadness.org

Table 1: Typical Reaction Parameters for Quaternization of Stearyldimethylamine

ParameterValue
Reactants Stearyldimethylamine, Methyl Chloride
Temperature 50 - 140°C google.com
Pressure 0.5 - 6.5 MPa echemi.comgoogle.com
Solvent Isopropanol (optional) echemi.com
Catalyst Sodium Hydroxide (optional) echemi.com
Reaction Time ~4 hours echemi.com

The synthesis of stearyldimethylamine itself is a crucial preceding step. It can be produced from stearylamine (octadecylamine) through reductive amination using formaldehyde (B43269) and hydrogen with a nickel catalyst. sciencemadness.org

Alkylation Pathways for this compound Production

Alkylation pathways provide alternative routes to this compound and its derivatives. One such method involves the alkylation of dimethylamine (B145610) with octadecyl bromide or iodide under basic conditions. Another approach starts with stearylamine, which is first converted to a tertiary amine through successive methylation reactions before the final quaternization step. smolecule.com

The industrial production of similar quaternary ammonium salts often begins with the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with methyl chloride for quaternization. wikipedia.org For instance, stearylamine can be produced by passing stearic acid and ammonia (B1221849) over a dehydrating catalyst to form stearonitrile, which is then hydrogenated. sciencemadness.org

A notable example of creating a derivative involves the reaction of chloracetyl chloride with the triglyceride of ricinoleic acid. This creates an intermediate with pendant chloro groups. Subsequent quaternization with stearyldimethylamine results in a quaternary ammonium salt with three quaternary groups per molecule, achieving a high yield of 98%. nih.gov This multi-step process overcomes steric hindrance issues that can arise in direct quaternization attempts. nih.gov

Direct Ammoniation Approaches in this compound Synthesis

Direct ammoniation presents another synthetic strategy. This method involves reacting octadecyl halides, such as octadecyl bromide or iodide, with trimethylamine (B31210) in an aqueous medium to produce the desired quaternary ammonium salt. smolecule.com This approach directly introduces the trimethylammonium headgroup to the stearyl chain.

Another variation involves preparing stearylamine first, for example, from stearic acid and ammonia over a dehydrating catalyst, followed by hydrogenation of the resulting stearonitrile. sciencemadness.org The stearylamine is then mixed with trimethylammonium chloride in a suitable solvent and heated to between 60-80°C to facilitate the reaction. nanotrun.com

Green Chemistry Principles in this compound Synthesis Development

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, including that of this compound and other surfactants. lucintel.commarketresearchintellect.comoceanicpharmachem.com These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. oceanicpharmachem.comijghc.com

Key principles of green chemistry being applied to surfactant synthesis include:

Use of Renewable Feedstocks: Utilizing raw materials from natural and renewable sources like vegetable oils (e.g., coconut and palm oil), sugars, and glycine (B1666218) betaine (B1666868) is a primary focus. marketresearchintellect.comtsijournals.comresearchgate.netatamanchemicals.com For example, stearyl alcohol, a precursor, can be derived from the catalytic hydrogenation of triglycerides from vegetable oils. atamanchemicals.comncats.io

Solvent-Free or Greener Solvents: Efforts are being made to conduct reactions without solvents or in environmentally benign solvents like water. researchgate.netbeilstein-journals.org For instance, esterification reactions of glycine betaine with fatty alcohols can be carried out in the excess reagent, which is then recycled. researchgate.net

Energy Efficiency: The adoption of technologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. smolecule.com

Catalysis: The use of biodegradable catalysts, such as methane (B114726) sulfonic acid, is being explored to replace more hazardous traditional catalysts. researchgate.net Advanced manufacturing technologies, including enzyme-based processes, are also being investigated to enhance performance and sustainability. lucintel.com

The development of these greener synthetic routes is driven by increasing consumer demand for sustainable products and a growing awareness of the environmental impact of chemical manufacturing. marketresearchintellect.comresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis
Starting Materials Petrochemical-basedRenewable (e.g., vegetable oils, sugars) marketresearchintellect.comresearchgate.net
Solvents Often organic solventsWater, solvent-free, or recyclable solvents researchgate.netbeilstein-journals.org
Catalysts Traditional acids/basesBiodegradable or enzymatic catalysts lucintel.comresearchgate.net
Energy Consumption Higher (longer reaction times, heating)Lower (e.g., microwave-assisted synthesis) smolecule.com
Waste Generation HigherMinimized oceanicpharmachem.com

Supramolecular Chemistry and Self Assembly Phenomena of Stearyltrimethylammonium

Micellization Behavior and Critical Micelle Concentration (CMC) Studies of Stearyltrimethylammonium Systems

In aqueous solutions, this compound molecules, like other surfactants, tend to adsorb at the air-water interface to reduce the system's free energy. As the concentration increases, a point is reached where the interface is saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form aggregates known as micelles. wikipedia.org This process is known as micellization.

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. wikipedia.orgwikipedia.org Below the CMC, this compound exists predominantly as individual monomers in the solution. Above the CMC, any additional surfactant molecules will preferentially form micelles. wikipedia.org The CMC is a critical parameter as it dictates the onset of many of the surfactant's properties and applications, such as solubilization and detergency. The determination of the CMC is often achieved by monitoring a physical property of the solution, such as surface tension or conductivity, as a function of surfactant concentration. A distinct break in the plot of the measured property versus concentration indicates the CMC. wikipedia.org For instance, the CMC of hexadecyltrimethylammonium chloride, a similar cationic surfactant, has been determined to be 6.38 mmol/L. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants

Surfactant CMC (mmol/L) Temperature (°C) Method
Dodecyltrimethylammonium (B156365) bromide 16 25 Not Specified
Hexadecyltrimethylammonium bromide 0.92 25 Not Specified
Hexadecyltrimethylammonium chloride 6.38 Not Specified Surface Tension

This table presents CMC values for cationic surfactants structurally related to this compound to provide context for its micellization behavior. Specific CMC values for this compound can vary based on the counter-ion and experimental conditions.

The formation and stability of this compound micelles are not fixed but are influenced by a variety of molecular and environmental factors. researchgate.net

Molecular Structure : The length of the hydrophobic alkyl chain is a primary determinant. A longer chain, like the stearyl group (C18), generally leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment and form micelles. wikipedia.orgyoutube.com

Temperature : Temperature has a complex effect on micellization. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head groups. researchgate.net However, further increases in temperature can disrupt the structured water around the hydrophobic tails, making micellization less favorable and thus increasing the CMC. researchgate.net For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature. researchgate.net

Presence of Electrolytes : The addition of salts (electrolytes) to a solution of this compound chloride, for example, typically lowers the CMC. The added counter-ions screen the electrostatic repulsion between the positively charged trimethylammonium head groups at the micelle surface, which facilitates the aggregation of surfactant monomers at lower concentrations. youtube.comresearchgate.net

Co-solvents and Additives : The presence of other organic molecules, or co-solvents, can significantly alter the CMC. For instance, adding a co-solvent like methanol (B129727) can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution, thereby disfavoring micelle formation. researchgate.net

The process of micellization is a thermodynamically driven equilibrium process. Its spontaneity and the forces governing it can be understood by analyzing the changes in thermodynamic parameters: Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). nih.govyoutube.com

The Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating that micelle formation is a spontaneous process. wikipedia.orgnih.gov It can be calculated from the CMC value, often using models like the phase separation model. youtube.comresearchgate.net

The enthalpy of micellization (ΔH°mic) for ionic surfactants is often small and can be either negative (exothermic) or positive (endothermic), depending on the temperature. nih.gov This change in enthalpy is related to the breaking of structured water around the hydrophobic tails and the interactions within the micelle.

Table 2: Thermodynamic Parameters of Micellization

Thermodynamic Parameter Sign/Value Implication for Micellization
Gibbs Free Energy (ΔG°mic) Negative Spontaneous process
Enthalpy (ΔH°mic) Varies (can be positive or negative) Indicates whether the process is exothermic or endothermic
Entropy (ΔS°mic) Positive Primarily driven by the hydrophobic effect

This table provides a generalized overview of the thermodynamic parameters associated with the micellization of ionic surfactants like this compound.

Above the CMC, this compound monomers aggregate to form micelles that typically have a core-shell structure. nih.govresearchgate.net The hydrophobic stearyl tails are sequestered in the core of the micelle, minimizing their contact with water. The hydrophilic trimethylammonium head groups form the outer shell, which is in contact with the aqueous environment. nih.govresearchgate.net

The shape of these micelles is influenced by factors such as surfactant concentration, temperature, and the presence of additives. nih.gov At concentrations just above the CMC, this compound micelles are generally spherical. As the concentration increases, they can grow and transition to other shapes, such as ellipsoidal or rod-like structures. nih.gov Techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) are commonly used to characterize the size, shape, and aggregation number (the number of surfactant molecules in a single micelle) of these supramolecular assemblies. nih.govresearchgate.net

Vesicle and Emulsion Formation Mediated by this compound

Beyond forming micelles, this compound can also facilitate the formation of more complex self-assembled structures like vesicles and emulsions.

Vesicles are spherical, closed-bilayer structures that enclose an aqueous core. nih.gov The formation of vesicles from single-chain surfactants like this compound often requires specific conditions, such as the addition of a co-surfactant or changes in temperature or pH, to induce the necessary curvature of the surfactant bilayer. The assembly of proteins on a membrane can also trigger the formation of vesicles. nih.gov

Emulsions are dispersions of two immiscible liquids, such as oil and water. ulprospector.com this compound, as a cationic surfactant, is an effective emulsifying agent for creating oil-in-water emulsions. ulprospector.comgoogle.com It achieves this by adsorbing at the oil-water interface, where its hydrophobic tail penetrates the oil droplet and its hydrophilic head remains in the aqueous phase. This reduces the interfacial tension between the oil and water, facilitating the dispersion of oil droplets. The positively charged head groups also provide electrostatic repulsion between the droplets, preventing them from coalescing and thus stabilizing the emulsion. mdpi.com The stability and type of emulsion (oil-in-water or water-in-oil) are governed by factors like the concentration of the emulsifier and the relative solubility of the emulsifier in each phase, a principle known as Bancroft's rule. ulprospector.com

This compound as a Template in Ordered Material Synthesis

The self-assembling nature of this compound into ordered supramolecular structures, such as micelles, makes it a valuable tool in the templated synthesis of nanostructured materials. rsc.orgresearchgate.net In this approach, the surfactant aggregates act as a "soft template" or a structure-directing agent. rsc.org The inorganic or polymeric precursor material organizes around the surfactant template. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a nanostructured material with a morphology that is a negative replica of the surfactant assembly. researchgate.net

A prominent application of this templating strategy is the synthesis of mesoporous silica (B1680970). uky.edu Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. This compound and similar long-chain cationic surfactants are widely used to create ordered mesoporous silica materials, such as the M41S family (e.g., MCM-41). nih.gov

The synthesis process typically involves the following steps:

Template Formation : In an aqueous solution under basic or acidic conditions, this compound cations self-assemble into ordered arrays of micelles, which are often cylindrical and packed in a hexagonal arrangement.

Silica Source Interaction : A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is introduced into the solution. The silica species hydrolyze and polycondense around the hydrophilic head groups of the micelles. The electrostatic interactions between the positively charged trimethylammonium head groups and the negatively charged silicate (B1173343) species (under basic conditions) guide the organization of the growing silica framework around the micellar template.

Material Formation and Template Removal : A solid silica-surfactant composite precipitates from the solution. This composite is then aged, filtered, and dried. Finally, the this compound template is removed by heating the material to a high temperature (calcination) to burn off the organic surfactant, or by washing with a solvent.

The resulting material is mesoporous silica with a highly ordered, uniform pore structure that reflects the original arrangement of the surfactant micelles. uky.edunih.gov For example, using a cationic surfactant as a template has resulted in mesoporous silica with a surface area of 982 m²/g and a pore diameter of 2.6 nm, exhibiting a two-dimensional hexagonal ordering. uky.edu The long alkyl chain of this compound is particularly advantageous for creating larger pore sizes within the mesoporous structure.

Nanoparticle and Hollow Polymeric Sphere Formation

The self-assembly of this compound is pivotal in creating nanostructures like nanoparticles and hollow polymeric spheres. These structures often serve as templates or vehicles in various applications.

Nanoparticle Synthesis: The formation of nanoparticles can be achieved through methods like nanoprecipitation and microemulsion, where this compound acts as a stabilizer. For instance, in the synthesis of starch nanoparticles (SNPs), the addition of a surfactant like cetyltrimethylammonium bromide (CTAB), which is structurally similar to this compound, to the aqueous phase during nanoprecipitation results in nanoparticles ranging from 59 to 118 nm. nih.gov The microemulsion method can produce even smaller particles, from 35 to 147 nm, demonstrating the significant role of the surfactant in controlling particle size and formation capacity. nih.gov These synthesis techniques are also applicable to the creation of metallic nanoparticles, such as those made of gold and silver, where aptamers functionalized with thiol groups can be attached to the nanoparticles for applications in biosensing and therapeutic delivery. nih.govdergipark.org.tr

Hollow Polymeric Sphere Formation: A key application of the self-assembling properties of cationic surfactants like this compound is in the templating of hollow polymeric spheres. This process often utilizes catanionic equilibrium vesicles, which are formed by mixing a cationic surfactant with an anionic surfactant. ucsb.edu

These vesicles can be used as templates for polymerization. Hydrophobic monomers, such as styrene (B11656) and divinyl benzene, are introduced to swell the vesicle bilayers and are subsequently polymerized. ucsb.eduresearchgate.net This method effectively captures the vesicle's structure, resulting in robust, cross-linked hollow polymer spheres. ucsb.edu For example, vesicles formed from cetyltrimethylammonium bromide (CTAB) and an anionic surfactant have been used to create hollow spheres with an average radius of approximately 60 nm and a thin membrane shell of less than 10 nm. ucsb.eduresearchgate.net These polymeric spheres are stable enough to withstand drying and resuspension. ucsb.edu The surface of these hollow spheres can be further functionalized to prevent aggregation. ucsb.eduresearchgate.net This templating strategy is a versatile method for producing hollow nanostructures from various materials. researchgate.netmdpi.com

Table 1: Characteristics of Hollow Polymeric Spheres Templated from Catanionic Vesicles

ParameterValueReference
Average Radiusca. 60 nm ucsb.edu
Membrane Shell Thickness< 10 nm ucsb.edu
CompositionStyrene and Divinyl Benzene ucsb.edu
Template SystemCatanionic Equilibrium Vesicles (e.g., CTAB/SOS) ucsb.edu
Key PropertyRobust and can be dried/resuspended without structural change ucsb.edu

Interactions of this compound in Complex Self-Assembled Systems

The cationic nature of this compound dictates its interactions within more complex systems, particularly with oppositely charged molecules like biopolymers and other surfactants. These interactions are fundamental to its role in various biological and chemical applications.

This compound, as a cationic amphiphile, readily interacts with anionic biopolymers (polyelectrolytes) through electrostatic forces, leading to the formation of polyelectrolyte complexes (PECs). nih.govresearchgate.net This process is influenced by factors such as charge density, polymer concentration, and ionic strength. researchgate.netnih.gov

Interaction with Carrageenan: Carrageenan is a naturally occurring sulfated polysaccharide, making it an anionic polyelectrolyte. researchgate.netmdpi.com The positively charged headgroup of this compound binds to the negatively charged sulfate (B86663) groups on the carrageenan polymer chain. researchgate.net This electrostatic interaction neutralizes the charge and, coupled with the hydrophobic interactions between the long alkyl chains of the surfactant, can lead to the formation of macroscopic aggregates and flocculation. researchgate.net Studies with the similar surfactant cetyltrimethylammonium show that at specific molar ratios to carrageenan (between 1.7 and 2.3 mmol/g), extensive auto-flocculation occurs. researchgate.net The charge density of the carrageenan type (kappa, iota, or lambda) also influences the binding and aggregation behavior. nih.gov

The amphiphilic nature of this compound allows it to interact with a wide range of molecules, including the fundamental building blocks of proteins and other surfactants.

Interactions with Amino Acids: Amino acids can exist as cations, anions, or zwitterions depending on the pH of the solution. The interaction between this compound and amino acids is primarily governed by electrostatics. At a low pH, below their isoelectric point, amino acids carry a net positive charge, leading to repulsive forces with the cationic headgroup of this compound. Conversely, at a high pH, amino acids are anionic and interact favorably with the surfactant. When the pH is near the isoelectric point, amino acids are neutral, and interactions are weak due to the lack of strong electrostatic forces. Hydrophobic interactions can also play a role, particularly when both the surfactant and the amino acid are positively charged.

Interactions with Other Surfactants: When mixed with other surfactants, this compound can form mixed micelles, which often exhibit properties superior to those of the individual components. The interaction is particularly strong with anionic surfactants, such as sodium dodecyl sulfate (SDS).

Cationic-Non-ionic Surfactant Mixtures: Mixtures with non-ionic surfactants also lead to the formation of mixed micelles. The non-ionic surfactant can act as a "seed" for micelle formation, with the cationic surfactant molecules incorporating into these structures. mdpi.com While the interactions are generally weaker than in cationic-anionic systems, they still allow for the tailoring of micellar properties, creating systems with variable surface charges. mdpi.com

Table 2: Summary of this compound Interactions in Complex Systems

Interacting SpeciesPrimary Driving ForceResulting Structure/PhenomenonKey Influencing FactorsReference
Carrageenan (Anionic Biopolymer)Electrostatic Attraction & Hydrophobic InteractionPolyelectrolyte Complexes, Aggregation, FlocculationMolar Ratio, Charge Density researchgate.netnih.gov
Hyaluronic Acid (Anionic Biopolymer)Electrostatic AttractionColloidal Polyelectrolyte Complexes (PECs)Molar Mass, Charge Ratio, Concentration nih.govresearchgate.net
Amino AcidsElectrostatic InteractionpH-dependent association or repulsionSolution pH, Isoelectric Point
Anionic Surfactants (e.g., SDS)Electrostatic Attraction & Hydrophobic InteractionMixed Micelles with strong synergy (low CMC)Surfactant Chain Length, Headgroup Charge mdpi.comosti.gov
Non-ionic SurfactantsHydrophobic InteractionMixed MicellesMixing Ratio, Surfactant Concentration mdpi.com

Interfacial and Adsorption Phenomena of Stearyltrimethylammonium

Mechanisms of Adsorption on Diverse Substrates

The adsorption of Stearyltrimethylammonium onto a substrate is governed by a combination of forces, primarily electrostatic and hydrophobic interactions. The dominance of a particular mechanism is dependent on the chemical nature of the substrate surface.

The primary mechanism for the adsorption of this compound onto most inorganic materials is electrostatic attraction. Clay minerals, such as montmorillonite (B579905) and kaolinite, possess a net negative surface charge at neutral pH due to isomorphic substitution within their crystal lattice and the dissociation of surface hydroxyl groups. This negative charge attracts the positively charged trimethylammonium headgroup of the STMA cation.

The initial adsorption is often driven by cation exchange, where the STMA cations replace the naturally occurring inorganic cations (e.g., Na⁺, Ca²⁺) present on the clay surface to balance the charge. This process is typically rapid and can be modeled by Langmuir or Freundlich adsorption isotherms, which describe the relationship between the concentration of the adsorbate in solution and the amount adsorbed on the solid surface at equilibrium.

Table 1: Adsorption Characteristics of Cationic Surfactants on Clay Minerals

Clay Mineral Cationic Surfactant Primary Adsorption Mechanism Key Findings
Montmorillonite Quaternary Ammonium (B1175870) Cations Cation Exchange, Electrostatic Attraction Adsorption is strongly influenced by the cation exchange capacity (CEC) of the clay. At concentrations below the CEC, adsorption is primarily through ion exchange.

This table summarizes general findings for quaternary ammonium cations, which are expected to be representative of this compound.

Research on various natural clay minerals has shown that minerals like vermiculite (B1170534) and montmorillonite exhibit high adsorption capacities for ammonium compounds, with cation exchange being the principal mechanism appliedmineralogy.comappliedmineralogy.com. The negatively charged surfaces of these minerals provide the driving force for the electrostatic interaction with the cationic head of the surfactant appliedmineralogy.com.

In the context of porous organic polymers, which can have a high surface area and tailored surface chemistry, the adsorption of organic molecules is a key feature. While specific data for this compound is limited, the principles of hydrophobic interaction govern the adsorption of similar long-chain organic molecules onto such matrices. The nature of the polymer, including its polarity and the presence of specific functional groups, will influence the extent of adsorption.

In environmental and industrial systems, this compound often coexists with other ionic species, leading to competitive adsorption for the same surface sites. The presence of other cations, such as metal ions or other organic cations, can significantly influence the adsorption of STMA.

The competition is governed by several factors, including the relative concentrations of the competing ions, their respective affinities for the adsorbent surface, and their ionic size and charge. For instance, on a negatively charged clay surface, cations with a higher charge density or a stronger affinity for the surface sites may preferentially adsorb over STMA.

In systems containing heavy metal ions, the presence of these cations can reduce the adsorption of organic cations. The adsorption sites on the adsorbent will be competed for by the different ions present in the solution, leading to a decrease in the adsorption capacity for any single component compared to a single-component system appliedmineralogy.com. The preference of an adsorbent for different ions can be influenced by factors such as ionic radius, electronegativity, and the hydration energy of the ions.

Surface Modification of Materials using this compound

The adsorption of this compound onto various materials is widely utilized to alter their surface properties, a process known as surface modification or functionalization.

One of the most common applications of this compound is to impart a hydrophobic character to naturally hydrophilic materials like nanocellulose and clay minerals.

Nanocellulose: Cellulose (B213188) nanocrystals (CNCs) and cellulose nanofibrils (CNFs) are renewable nanomaterials with high strength and a high density of surface hydroxyl groups, which makes them inherently hydrophilic. This hydrophilicity limits their dispersibility in nonpolar polymer matrices. By treating nanocellulose with this compound chloride (STAC), the cationic head group of the STAC molecule interacts with the negatively charged groups (e.g., carboxylates or sulfates) on the nanocellulose surface. The long, hydrophobic stearyl tails then orient outwards, creating a hydrophobic layer that significantly reduces the surface's affinity for water researchgate.net. This modification allows for stable suspensions of nanocellulose in organic solvents researchgate.net.

Clay Minerals: Similarly, the surfaces of clay minerals like montmorillonite can be rendered hydrophobic by cation exchange with this compound. The resulting organoclays exhibit a much greater affinity for organic compounds and can be readily dispersed in organic polymers. This process involves the intercalation of the STMA cations into the interlayer spaces of the clay, leading to an expansion of the basal spacing.

Table 2: Impact of Cationic Surfactant Modification on Material Properties

Material Modifying Agent Observed Change in Property
Carboxylated Cellulose Nanocrystals This compound chloride (STAC) Increased hydrophobicity, enabling dispersion in organic solvents.

This table includes findings for this compound and the closely related cetyltrimethylammonium to illustrate the functionalization effects.

The hydrophobic functionalization of materials with this compound leads to a significant enhancement of various surface-dependent properties.

Improved Dispersion in Polymer Composites: A key challenge in the development of polymer nanocomposites is achieving a uniform dispersion of the filler material within the polymer matrix. Unmodified (hydrophilic) nanocellulose or clay minerals tend to agglomerate in a hydrophobic polymer matrix due to their incompatible surface energies. Surface modification with STMA makes the filler surface more compatible with the nonpolar polymer, reducing the filler-filler interactions and promoting better dispersion. This improved dispersion can lead to enhanced mechanical and thermal properties of the resulting composite material nih.gov.

Alteration of Surface Charge and Wettability: The adsorption of this compound can significantly alter the surface charge of a substrate. For instance, the adsorption of the cationic STMA onto a negatively charged surface can lead to a neutralization of the surface charge and, at higher concentrations, a charge reversal to a net positive charge. This change in surface charge, coupled with the presence of the hydrophobic stearyl groups, dramatically alters the wettability of the surface, typically making it more hydrophobic. This is often quantified by an increase in the water contact angle.

This compound Interactions at Solid-Liquid Interfaces

The adsorption of this compound, a cationic surfactant, at solid-liquid interfaces is a phenomenon governed by a combination of electrostatic and hydrophobic forces. The primary solid surfaces of interest in this context are minerals commonly found in geological formations, such as quartz (silica) and various clays (B1170129), which typically possess a negative surface charge in aqueous environments at neutral or alkaline pH.

The positively charged quaternary trimethylammonium headgroup of the this compound molecule is electrostatically attracted to the negatively charged sites on the mineral surface (e.g., deprotonated silanol (B1196071) groups on quartz). This initial electrostatic interaction is a key driver for the adsorption from the bulk solution onto the interface.

Following the initial electrostatic attraction, hydrophobic interactions between the long, 18-carbon alkyl (stearyl) chains of adjacent adsorbed surfactant molecules become significant. This lateral interaction encourages the formation of surfactant aggregates on the surface, such as hemimicelles and admicelles, even at concentrations below the surfactant's critical micelle concentration (CMC). As the concentration of this compound in the bulk solution increases, a complete monolayer can form, which may be followed by the formation of a bilayer where the hydrophobic stearyl tails of the second layer face the tails of the first layer.

The length of the alkyl chain plays a critical role in the adsorption process. Increasing the hydrocarbon chain length enhances the hydrophobic interactions, leading to stronger adsorption at lower concentrations. researchgate.net Theoretical studies using density functional theory (DFT) to model the adsorption of alkyltrimethylammonium salts on α-quartz surfaces have shown that the adsorption energy increases with the length of the carbon chain. bibliotekanauki.pl The maximum adsorption energy is achieved with the 18-carbon chain of this compound, indicating a particularly strong and favorable interaction with the quartz surface compared to its shorter-chain homologs. bibliotekanauki.pl This stronger interaction is also reflected in the Mulliken bond population, which is a measure of the covalent character and strength of the interaction between the surfactant and the surface. bibliotekanauki.pl

Alkyltrimethylammonium Compound (Modifier)Carbon Chain LengthAdsorption Energy (kJ/mol)Mulliken Bond Population
Dodecyltrimethylammonium (B156365) (1231)12-234.340.010
Tetradecyltrimethylammonium (1431)14-237.930.020
Cetyltrimethylammonium (1631)16-216.510.025
This compound (1831)18-240.210.050

Table 1. Adsorption energy and Mulliken bond population for various alkyltrimethylammonium salts on an α-quartz (001) surface, as determined by Density Functional Theory (DFT) simulations. A more negative adsorption energy indicates a more favorable and stronger adsorption process. Data sourced from a DFT study on quaternary ammonium salt adsorption. bibliotekanauki.pl

The data indicate that while the C16 chain shows an anomaly, the C18 chain (this compound) exhibits the strongest adsorption energy and interaction with the quartz surface. bibliotekanauki.pl This robust adsorption establishes a stable surfactant layer at the solid-liquid interface, which is fundamental to its function in modifying surface properties.

Wettability Alteration in Porous Media Induced by this compound

Wettability, defined as the preference of a solid surface to be in contact with one fluid rather than another, is a critical parameter in processes occurring in porous media, such as sandstone reservoirs in the context of enhanced oil recovery (EOR). researchgate.netresearchgate.net The mineral surfaces in sandstone are typically hydrophilic, or water-wet. The adsorption of this compound onto these surfaces can profoundly alter their wettability.

The mechanism of wettability alteration is a direct consequence of the adsorption phenomena described previously. When this compound adsorbs onto a water-wet mineral surface like quartz or clay, the cationic headgroups anchor to the negatively charged surface. The long, hydrophobic stearyl chains are then oriented away from the surface.

At low surface coverage, the presence of these hydrophobic tails can significantly reduce the hydrophilicity of the surface. As surface coverage increases towards a complete monolayer and then a bilayer, the alteration becomes more pronounced. In a bilayer structure, the outer layer is composed of this compound molecules with their hydrophobic C18 tails pointing outwards into the bulk aqueous phase. This effectively creates a new, hydrophobic surface, reversing the original wettability of the mineral from water-wet to oil-wet.

The strong adsorption energy of this compound, which is greater than that of shorter-chain cationic surfactants, ensures the formation of a dense and stable adsorbed layer. bibliotekanauki.pl This stability is crucial for achieving a significant and lasting change in the wettability of the porous medium. By transforming the pore surfaces from water-wet to a more neutral or oil-wet state, this compound can facilitate the mobilization and displacement of oil trapped in the pores by capillary forces.

Surface ConditionDominant Surface GroupWettability StateTypical Contact Angle (Water-Oil-Solid)
Unmodified Sandstone (Quartz/Clay)Hydroxyl (-OH)Strongly Water-Wet0° - 30°
Sandstone with Adsorbed this compound (Bilayer)Alkyl (-CH₃)Oil-Wet> 90°

Table 2. Conceptual illustration of wettability alteration on a sandstone surface following the adsorption of this compound. The change from a hydroxyl-terminated surface to an alkyl-terminated surface fundamentally shifts the wetting preference.

This modification of interfacial properties is a key mechanism by which this compound functions as an effective agent in applications requiring the control of fluid behavior in porous geological formations. researchgate.netresearchgate.net

Coagulation and Flocculation Mechanisms Involving Stearyltrimethylammonium

Particle Aggregation Dynamics in Suspensions Modulated by Stearyltrimethylammonium

The introduction of this compound into a suspension of negatively charged particles initiates a dynamic process of aggregation. The positively charged head group of the surfactant is attracted to the negatively charged surfaces of the suspended particles. This initial interaction leads to the adsorption of this compound molecules onto the particle surfaces.

As more surfactant molecules adsorb, they can form a monolayer or bilayer on the particle surfaces. The long hydrophobic stearyl chains can then interact with each other, leading to the formation of larger aggregates. This process is influenced by the concentration of this compound and the nature of the suspended particles. Dynamic light scattering studies have shown that similar amphiphilic compounds can form stable aggregates in aqueous suspensions. For instance, an octadecyl compound was observed to form aggregates of approximately 200 nm. nih.gov The stability and size of these aggregates are dependent on the balance of attractive and repulsive forces between the particles, which is significantly altered by the presence of the surfactant. The aggregation of nanoparticles can be a key factor in the stability of suspensions. nih.gov

Role of this compound in Charge Neutralization and Bridging Mechanisms

The primary mechanisms by which this compound induces flocculation are charge neutralization and bridging. nih.govresearchgate.net

Charge Neutralization: Most particles suspended in water carry a negative surface charge, which creates repulsive forces that prevent aggregation. The cationic head group of this compound neutralizes this negative charge on the particle surfaces. researchgate.net This reduction in electrostatic repulsion allows the particles to come closer together, facilitating aggregation through van der Waals forces. Effective coagulation is often achieved when the zeta potential of the particles approaches zero. researchgate.net

Bridging Mechanism: At certain concentrations, the long stearyl chains of the this compound molecules adsorbed on one particle can extend into the solution and attach to other particles, forming physical bridges between them. researchgate.netresearchgate.net This bridging mechanism links multiple particles together into larger, more robust flocs that can be more easily separated from the liquid phase. Both charge neutralization and bridging can occur simultaneously to enhance flocculation efficiency. nih.gov

Hydrophobic Effects in Dewatering Processes with this compound

The hydrophobic stearyl group of this compound plays a crucial role in dewatering processes, particularly in sludge treatment. The hydrophobic tails of the surfactant molecules adsorbed on the sludge particles can create a more hydrophobic surface. This increased hydrophobicity facilitates the release of bound water from the sludge flocs, a critical step in effective dewatering.

Research on similar hydrophobically modified flocculants has demonstrated their superior performance in sludge dewatering compared to conventional cationic flocculants. nih.govnih.gov The hydrophobic association between the alkyl chains helps in the formation of denser and more compact sludge flocs, which improves the permeability of the sludge cake and enhances water removal during filtration or centrifugation. nih.govbohrium.com This leads to a lower filter cake moisture content and a reduced specific resistance to filtration. nih.govbohrium.com The synergistic effects of charge neutralization, bridging, and hydrophobic association contribute to improved dewatering efficiency. nih.gov

Influencing Factors on Flocculation Efficiency (e.g., pH, Concentration)

The efficiency of flocculation using this compound is influenced by several operational parameters, most notably pH and the concentration of the surfactant.

pH: The pH of the suspension can significantly affect the surface charge of the suspended particles and the effectiveness of the cationic surfactant. tudelft.nlthaiscience.info For many types of particles, a lower pH (acidic conditions) can lead to a more positive surface charge, potentially reducing the effectiveness of a cationic flocculant. Conversely, at higher pH values (alkaline conditions), the negative surface charge of particles may increase, enhancing the electrostatic attraction with the cationic this compound. However, the optimal pH range can vary depending on the specific system. Studies have shown that for some systems, the best flocculation performance is achieved in a neutral pH range of 6 to 8. mdpi.com Extreme pH values can sometimes negatively impact the flocculation process. researchgate.netdeswater.com

Concentration: The concentration of this compound is a critical factor. An insufficient concentration will not provide enough charge neutralization or bridging to induce effective flocculation. Conversely, an excessive concentration can lead to charge reversal, where the particles become positively charged and restabilize in the suspension due to electrostatic repulsion. Therefore, there is an optimal concentration range for achieving maximum flocculation efficiency. The determination of this optimal dosage is crucial for the successful application of this compound in coagulation and flocculation processes. thaiscience.info

Environmental Research Perspectives on Stearyltrimethylammonium

Environmental Fate and Transport Mechanisms of Stearyltrimethylammonium

The environmental behavior of this compound is largely dictated by its chemical structure, which features a positively charged nitrogen atom and a long alkyl chain. This cationic nature is a primary driver of its interactions within environmental compartments. In aquatic systems, the removal of QACs is a result of both microbial degradation and adsorption to sludge. researchgate.net

A significant mechanism governing the fate of this compound is its strong tendency to sorb to negatively charged particles. nih.gov This includes organic matter, clay minerals in soil, and suspended solids in water. This strong affinity for solids limits the bioavailability of the compound, which in turn can suppress the rate of biodegradation. nih.gov While QACs can undergo aerobic biodegradation and indirect photolysis, their sorption to particles is a key factor controlling their ultimate fate. nih.gov

Due to its strong sorptive properties, this compound preferentially partitions from the water column into solids. nih.govmst.dk Consequently, it is expected to accumulate in sludge at wastewater treatment plants (WWTPs) and in sediments of receiving water bodies. nih.gov Levels of QACs in sludge and biosolids have been measured as high as 500 mg/kg (dry weight). researchgate.net

The persistence of this compound in the environment is variable and depends on compound structure and local conditions. nih.gov While some quaternary ammonium (B1175870) salts (QAS) have been shown to be biodegradable in aquatic environments with half-lives ranging from 0.5 to 1.6 days, the strong adsorption of long-chain QACs like this compound to sediment can significantly reduce degradation rates, thereby increasing their persistence. nih.govresearchgate.net The recalcitrance of alkyltrimethylammonium chlorides in screening tests has been observed to increase with longer alkyl chain lengths. mst.dk

The compound is recognized as being very toxic to aquatic life with long-lasting effects. echemi.comvanderbilt.edunih.gov Specific toxicity data is presented below.

OrganismTestResultExposure Duration
Danio rerio (Zebra fish)LC500.064 mg/L96 h
Daphnia magna (Water flea)EC500.037 mg/L48 h
Pseudokirchneriella subcapitata (Green algae)EC500.11 mg/L96 h

Data sourced from ECHEMI Safety Data Sheet. echemi.com

Research into Sustainable and Biodegradable Alternatives to Conventional this compound Formulations

Concerns over the environmental impact of conventional QACs have spurred research into more sustainable and readily biodegradable alternatives. cossma.com A leading class of these alternatives is esterquats . cossma.comevonik.com

Esterquats are cationic surfactants that incorporate ester linkages into their molecular structure. cossma.comresearchgate.net These ester bonds are susceptible to hydrolysis, which breaks the molecule down into smaller, less harmful substances that can be more easily biodegraded by microorganisms. researchgate.net This inherent biodegradability, even at a pH greater than 7, gives them a significant environmental advantage over traditional alkyl quats like this compound, which show poor biodegradation under similar conditions. evonik.com

Compound TypeKey Structural FeatureBiodegradability ProfileAquatic Toxicity
Alkyl Quats (e.g., this compound)Stable C-N and C-C bondsGenerally poor, limited by sorption nih.govevonik.comHigh evonik.com
EsterquatsHydrolyzable ester linkages cossma.comReadily biodegradable cossma.comMuch lower than alkyl quats evonik.com

Further research is exploring other novel "green surfactants." This includes the synthesis of cationic surfactants containing other cleavable linkages, such as carbonate or amide groups, to enhance biodegradability. nih.govnih.gov Additionally, biosurfactants derived from renewable microbial or plant sources are being investigated as petroleum-free substitutes for synthetic surfactants. nih.govacs.org These bio-based materials, such as mannosylerythritol lipids (MELs), offer advantages like high biodegradability and lower toxicity. mdpi.com

Mitigation Strategies for this compound in Industrial Effluents

The removal of this compound from industrial wastewater is crucial to prevent its release into the environment. The primary mitigation strategy within conventional WWTPs is removal via adsorption onto activated sludge. researchgate.netscirp.org The positively charged head of the this compound molecule electrostatically binds to the negatively charged surface of the sludge biomass, effectively removing it from the water phase. semanticscholar.org Equilibrium for this adsorption process can be reached in as little as two hours. scirp.org

However, the biocidal nature of this compound can be problematic for the microbial communities essential for biological wastewater treatment. mdgbio.com High concentrations can inhibit or destroy the bacteria responsible for breaking down organic matter. mdgbio.cominfiltratorwater.com To address these "toxic upsets," several strategies can be employed:

Bioaugmentation : This involves introducing specialized, resilient bacterial strains, such as those from the Bacillus genus, into the wastewater system. mdgbio.com Some of these strains can not only survive high concentrations of QACs but can also produce enzymes, like amine oxidase, that degrade the QACs into less toxic compounds. mdgbio.com

Adsorbent Materials : The use of sludge-derived activated carbon as an adsorbent material has been investigated for removing ammonium from wastewater, a principle that could be applied to quaternary ammonium compounds.

Source Reduction : For industrial facilities that use large quantities of products containing this compound, a primary mitigation strategy is education and process adjustment. infiltratorwater.com This can involve switching to more environmentally friendly alternatives or modifying cleaning procedures to reduce the amount of the compound entering the waste stream. infiltratorwater.com

Advanced Analytical Characterization Techniques for Stearyltrimethylammonium

Chromatographic and Spectroscopic Methods for Identification and Quantification

A suite of chromatographic and spectroscopic techniques is employed to qualitatively and quantitatively analyze Stearyltrimethylammonium in various matrices. These methods offer high sensitivity and selectivity, which are crucial for trace analysis and material characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and selective determination of quaternary ammonium (B1175870) compounds like this compound, particularly at trace levels in complex samples. The coupling of liquid chromatography for separation with tandem mass spectrometry for detection provides a powerful analytical tool. rsc.org This methodology is essential for biomonitoring studies and analyzing environmental samples where concentrations can be exceedingly low.

In a typical LC-MS/MS workflow, the sample undergoes extraction and cleanup, often using solid-phase extraction with weak cation-exchange cartridges, to isolate the analytes and reduce matrix interference. nih.gov Chromatographic separation is then achieved, commonly with reversed-phase columns (e.g., C8 or C18), before the analyte is introduced into the mass spectrometer. nih.gov The mass spectrometer offers high selectivity and sensitivity, enabling detection and quantification at ng/mL levels or lower. nih.gov

ParameterValueSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Application Trace analysis of alkyltrimethylammonium compounds nih.gov
Sample Matrix Human Serum & Urine nih.gov
Method Limit of Detection (MLOD) 0.002–0.42 ng/mL nih.gov
Method Limit of Quantification (MLOQ) 0.006–1.40 ng/mL nih.gov
Recovery Rate 61–129% nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of this compound. Various detectors can be paired with HPLC systems, such as ultraviolet (UV) detectors, though derivatization may be necessary if the compound lacks a suitable chromophore. chromatographyonline.com For non-volatile compounds like quaternary ammonium salts, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) offer universal detection capabilities, providing a response for any non-volatile analyte. thermofisher.com

Gas Chromatography (GC) is also utilized for the analysis of quaternary ammonium compounds. However, due to their low volatility and thermal instability as ionic salts, direct analysis is challenging. american.edu A common approach involves pyrolysis-GC, where the high temperature of the GC injection port induces a Hofmann elimination reaction, converting the non-volatile quaternary ammonium salt into a volatile tertiary amine that can be separated and detected by the GC system. american.edu Another approach involves derivatization to form a more volatile compound suitable for GC analysis. mdpi.comnih.gov

TechniquePrincipleApplication for this compoundKey Considerations
HPLC Separation based on partitioning between a mobile phase and a stationary phase.Quantification in formulations and products. Often requires universal detectors like CAD or ELSD due to lack of a strong UV chromophore. thermofisher.comMethod development involves selecting the appropriate column, mobile phase, and detector for optimal separation and sensitivity.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Requires derivatization or pyrolysis to convert the non-volatile salt into a volatile analyte. american.edu Used for quantification in various products. mdpi.comThe high-temperature injection can cause thermal degradation (Hofmann elimination), which must be controlled and reproducible for quantitative analysis. american.edu

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative analysis and characterization of materials containing this compound. This technique identifies chemical functional groups by measuring the absorption of infrared radiation. When this compound is incorporated into materials like clays (B1170129) or polymers, FTIR can confirm its presence by detecting characteristic vibrational bands.

Key characteristic peaks for this compound include:

C-H stretching vibrations from the long stearyl (octadecyl) alkyl chain, typically observed in the 2800-3000 cm⁻¹ region.

Vibrations of the methyl groups attached to the quaternary ammonium nitrogen, which can appear around 1480 cm⁻¹. researchgate.net

FTIR is particularly useful in studying organoclays, where it can confirm the successful intercalation of the surfactant into the clay structure.

Wavenumber (cm⁻¹)AssignmentSignificance for this compound
~2920 & ~2850Asymmetric and symmetric C-H stretching of CH₂ groupsConfirms the presence of the long alkyl (stearyl) chain.
~1480C-H bending of methyl groups (CH₃-N⁺)Indicates the presence of the quaternary ammonium head group. researchgate.net

Structural and Morphological Characterization of this compound Aggregates

Understanding the self-assembly and structure of this compound aggregates, such as micelles or layers in composite materials, requires specialized analytical techniques capable of probing nanoscale structures.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution, such as the micelles formed by surfactants. researchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Analysis of these fluctuations yields the diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. muser-my.com

DLS is widely used to determine the size of this compound micelles in aqueous solutions. The size of these micelles can be influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. muser-my.comnih.gov DLS provides valuable information on the z-average diameter and the polydispersity index, which describes the width of the size distribution. researchgate.net

Surfactant SystemConditionHydrodynamic Diameter (nm)Polydispersity Index (PDI)
Surfactant MicellesGeneral ExampleVaries (e.g., 5-20 nm)Typically < 0.3 for monodisperse systems
Note: Specific data for this compound micelle size can vary significantly based on experimental conditions. researchgate.netmuser-my.com

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of this compound, it is frequently used to characterize organoclays—clays that have been modified by intercalating quaternary ammonium salts between their silicate (B1173343) layers. appliedmineralogy.com The incorporation of the bulky this compound cation into the clay gallery results in an expansion of the interlayer spacing (d-spacing). researchgate.net XRD measures this change by detecting the angle at which X-rays are diffracted by the planes of atoms in the material, allowing for the calculation of the d-spacing using Bragg's Law. appliedmineralogy.comebrary.net This provides direct evidence of intercalation and information about the arrangement of the surfactant molecules within the clay layers (e.g., monolayer, bilayer, or pseudo-trimolecular layer). appliedmineralogy.com

Clay SampleTreatmentBasal Spacing (d₀₀₁) (nm)
Natural Bentonite/Montmorillonite (B579905)Unmodified~1.2 - 1.5 nm
OrganoclayModified with this compound>2.0 nm (can reach up to 3.8 nm) appliedmineralogy.com
Note: The exact basal spacing depends on the clay type and the concentration of the intercalated surfactant. appliedmineralogy.commdpi.com

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the morphology and structure of materials at high magnification. ebrary.net

SEM is used to study the surface topography and morphology of materials modified with this compound. For instance, it can reveal changes in the texture and particle agglomeration of clays after modification. ebrary.net

TEM offers higher resolution and is used to visualize the internal structure of aggregates. nih.gov For organoclays, TEM can show the exfoliated and intercalated silicate layers dispersed within a polymer matrix. For micellar solutions, cryogenic TEM (cryo-TEM) can be used to visualize the shape and structure of individual micelles in their native, hydrated state. nih.gov

These techniques provide complementary information, with XRD giving crystallographic data on interlayer spacing and electron microscopy offering direct visual evidence of the resulting morphology and aggregate structure. appliedmineralogy.comebrary.netnih.gov

Surface and Interfacial Tension Measurements in this compound Systems

The efficacy of this compound and its salts as surfactants is fundamentally characterized by their ability to reduce the surface tension at the air-water interface and the interfacial tension between aqueous and non-aqueous phases. These properties are critical indicators of the compound's surface activity and are pivotal for its application in various industrial and commercial formulations. Advanced analytical techniques, primarily tensiometry, are employed to meticulously quantify these parameters, providing insights into the molecular behavior of this compound at interfaces.

A key parameter derived from surface tension measurements is the Critical Micelle Concentration (CMC). This is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate, forming micelles. Below the CMC, the surface tension of the solution decreases as the concentration of this compound increases. This is due to the adsorption of surfactant monomers at the air-water interface, where the hydrophobic stearyl tail orients away from the aqueous phase, and the hydrophilic trimethylammonium head group remains in contact with it. Once the interface is saturated with monomers, any further increase in surfactant concentration leads to the formation of micelles in the bulk of the solution, and the surface tension typically remains constant at a minimum value, known as the surface tension at the CMC (γ_CMC).

Research has established the CMC for this compound Chloride (STAC) to be approximately 0.33 mM at 25°C. ingentaconnect.com At this concentration, a significant reduction in the surface tension of water is observed, demonstrating the efficiency of STAC as a surface-active agent. The behavior of surface tension as a function of STAC concentration follows a predictable pattern, with a sharp decrease up to the CMC and then plateauing, as illustrated by experimental data. ingentaconnect.com

The table below summarizes key surface activity parameters for this compound Chloride.

ParameterValueConditions
Critical Micelle Concentration (CMC)0.33 mM25°C
Limiting Molecular Area0.633 nm²25°C
Aggregation Number11625°C

This table presents data for this compound Chloride (STAC) based on available research findings.

Beyond the air-water interface, the performance of this compound in multiphase systems, such as emulsions, is dictated by its ability to lower the interfacial tension between immiscible liquids, like oil and water. The adsorption of this compound molecules at the oil-water interface reduces the energy required to create and maintain the dispersion of one liquid in another, thereby stabilizing the emulsion. The magnitude of this reduction is a measure of the surfactant's effectiveness as an emulsifying agent.

The molecular arrangement at the interface is also a critical aspect of its function. For instance, the limiting molecular area, which is the area occupied by a single molecule at the saturated interface, has been determined for STAC to be 0.633 nm². ingentaconnect.com This parameter provides insight into the packing density of the surfactant molecules at the interface. Furthermore, once micelles are formed, they are characterized by an aggregation number, which is the average number of surfactant molecules in a single micelle. For STAC, the aggregation number has been reported to be 116. ingentaconnect.com

The study of how variables such as temperature and the presence of electrolytes affect the surface and interfacial tension of this compound solutions is crucial for optimizing its performance in specific applications. Generally, for ionic surfactants, an increase in temperature can influence both the CMC and the surface tension at the CMC, often due to changes in the hydration of the hydrophilic head group and the increased kinetic energy of the molecules.

Theoretical and Computational Investigations of Stearyltrimethylammonium Systems

Molecular Dynamics Simulations of Stearyltrimethylammonium Interfacial Behavior

At an interface, STMA molecules are expected to orient themselves with their positively charged trimethylammonium headgroups interacting with the aqueous phase and their long hydrophobic stearyl tails extending towards the non-polar phase (air or oil). MD simulations of similar long-chain quaternary ammonium (B1175870) surfactants have revealed key structural and dynamic properties of the interfacial layer.

Key Research Findings from Analogous Systems:

Monolayer Thickness and Structure: Atomistic MD simulations of cetyltrimethylammonium bromide (CTAB) monolayers at the air/water interface have been used to estimate the thickness of the adsorbed layer by analyzing the radial distribution functions between the headgroups, water molecules, and counterions. These simulations show that the hydrocarbon chains of the surfactants are tilted with respect to the interface normal, and the degree of tilt can be influenced by the surface area per molecule.

Water and Counterion Distribution: Simulations demonstrate the formation of a diffusive electrical double layer at the interface, composed of the cationic surfactant headgroups and their counterions (e.g., chloride or bromide). Water molecules near the interface exhibit a specific orientation to help neutralize the charged layer.

Chain Conformation and Dynamics: The conformational order of the alkyl chains is a key parameter investigated in MD simulations. For instance, at a water/1,2-dichloroethane interface, the tails of hexadecyltrimethylammonium (CTA) are found to be more extended and less folded compared to the water/air interface. The motion of the terminal methyl group of the alkyl chain is also observed to be more restricted at the liquid/liquid interface.

Influence of Concentration: As the surface concentration of the surfactant increases, the interactions between the adsorbed molecules can change from repulsive to attractive.

These findings for shorter-chain analogs suggest that MD simulations of STMA at an interface would reveal a well-defined monolayer with specific orientational ordering of the C18 chains, influenced by the nature of the interface and the surfactant concentration.

Table 1: Illustrative Data from MD Simulations of a Cationic Surfactant Monolayer at a Water/Air Interface

ParameterSystem I (Lower Surface Concentration)System II (Higher Surface Concentration)
Surface Area per Molecule (Ų)6845
Average Tilt Angle of Alkyl Chain (degrees)4020
Monolayer Thickness (Å)1822
Water Penetration into Tail RegionMinimalVery Low

Note: This table is illustrative and based on findings for similar surfactants like CTAB. Specific values for this compound would require dedicated simulations.

Quantum Chemical Calculations of this compound Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and interaction energies of molecules with high accuracy. These methods can elucidate the nature of non-covalent interactions, such as electrostatic interactions and hydrogen bonding, which are crucial for the behavior of surfactants.

While comprehensive quantum chemical studies specifically detailing the interaction of the this compound cation with various species are limited, a Quantitative Structure-Activity Relationship (QSAR) study on the toxicity of several quaternary ammonium compounds, including octadecyltrimethylammonium bromide (another name for this compound bromide), has utilized DFT to calculate various quantum chemical descriptors. appliedmineralogy.com These descriptors offer insights into the electronic properties of the molecule.

Key Calculated Descriptors:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter is related to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This parameter relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity and stability of a molecule.

Partial Atomic Charges: These calculations reveal the distribution of electron density within the molecule, highlighting the positive charge localization on the nitrogen atom and surrounding methyl groups of the headgroup.

Quantum chemical calculations on similar, smaller alkyltrimethylammonium cations have been performed to determine stable conformations and analyze their electronic properties. researchgate.net These studies show that the positive charge is delocalized over the entire headgroup. The interaction energies between the cation and anions (like bromide or chloride) are dominated by electrostatic forces, with significant contributions from hydrogen bonding between the anion and the hydrogen atoms of the methyl groups on the nitrogen.

Table 2: Selected DFT-Calculated Quantum Chemical Descriptors for Alkyltrimethylammonium Cations

DescriptorDodecyltrimethylammonium (B156365)TetradecyltrimethylammoniumHexadecyltrimethylammoniumOctadecyltrimethylammonium
EHOMO (eV)-11.054-11.025-10.999-10.976
ELUMO (eV)5.0975.1065.1145.121
ΔE (eV)16.15116.13116.11316.097
Dipole Moment (Debye)0.1690.1760.1830.190
LogP2.503.444.385.32

Data sourced from a QSAR study on the toxicity of quaternary ammonium compounds. appliedmineralogy.com

These calculations are fundamental to understanding the driving forces behind the self-assembly of STMA and its interactions with other molecules and surfaces at an electronic level.

Modeling of this compound Self-Assembly Processes and Aggregate Structures

The self-assembly of surfactants like this compound in solution to form aggregates such as micelles and vesicles is a key aspect of their functionality. Computational modeling, particularly through coarse-grained (CG) molecular dynamics simulations, is a powerful technique to study these processes, as it allows for the simulation of larger systems over longer timescales than are accessible with all-atom MD.

While specific modeling studies on the self-assembly of this compound are not prevalent in the reviewed literature, extensive research on cetyltrimethylammonium chloride (CTAC) and bromide (CTAB) provides a robust framework for understanding the expected behavior of STMA. rsc.orgrsc.org

Insights from Modeling of Analogous Surfactants:

Micelle Formation and Growth: Simulations can capture the spontaneous aggregation of surfactant monomers into micelles once the concentration exceeds the critical micelle concentration (CMC). The process often involves the initial formation of small, unstable aggregates that then grow through the addition of monomers or by merging with other small aggregates.

Aggregate Shape and Structure: The shape of the resulting aggregates is dependent on factors such as surfactant concentration, temperature, and the presence of salts. At lower concentrations, spherical micelles are typically formed. As the concentration increases, a transition to rod-like or worm-like micelles can be observed. For CTAC, simulations have shown a transition from a micellar phase to a hexagonal columnar phase at high concentrations. rsc.org

Coarse-Grained Models: Coarse-graining methodologies, such as the Martini force field, group several atoms into a single interaction site, or "bead". This reduces the computational cost and allows for the simulation of large-scale phenomena like micelle formation and fusion/fission events. Different CG models, such as those with explicit or implicit solvent, can yield different aggregate sizes and morphologies, highlighting the importance of model parameterization. For instance, for CTAB, the standard Martini model predicts spherical micelles, while the "Dry" Martini model (implicit solvent) predicts the formation of large tubular micelles. rsc.org

Given its longer C18 alkyl chain, this compound would be expected to have a lower CMC and a greater tendency to form larger, more stable aggregates compared to its C16 analog, cetyltrimethylammonium. The longer hydrophobic tail would lead to stronger hydrophobic interactions, which are the primary driving force for micellization. Modeling studies could quantify these differences and predict the specific conditions under which different aggregate structures would form.

Table 3: Comparison of Self-Assembly Properties for Alkyltrimethylammonium Surfactants (Illustrative)

PropertyCetyltrimethylammonium (C16)This compound (C18) (Expected)
Critical Micelle Concentration (CMC)HigherLower
Aggregation Number (Nagg) in Spherical MicellesSmallerLarger
Tendency for Sphere-to-Rod TransitionLowerHigher
Hydrophobic Core Radius of MicelleSmallerLarger

Note: This table presents expected trends based on surfactant behavior principles. Precise values for this compound would require specific modeling studies.

Selected Research Applications in Materials and Environmental Engineering Non Clinical Focus

Advanced Nanomaterial Synthesis Utilizing Stearyltrimethylammonium

In the synthesis of advanced nanomaterials, cationic surfactants play a crucial role as structure-directing agents, capping agents, or stabilizers. frontiersin.org While the closely related Cetyltrimethylammonium bromide (CTAB) is extensively documented for its role in directing the synthesis of mesoporous silica (B1680970) and various nanoparticles like gold, specific research detailing the use of this compound is less common. rsc.orgresearchgate.net However, its function is based on the same principles.

As a structure-directing agent, particularly in the synthesis of mesoporous materials like silica, the this compound cation (STA+) would self-assemble into micelles in the reaction medium. These micelles act as templates around which the inorganic precursors (e.g., silicate (B1173343) species) hydrolyze and condense. researchgate.netmdpi.com The long stearyl chain influences the size and shape of the micelles, which in turn dictates the pore size and structure of the final nanomaterial. After the material is formed, the surfactant template is typically removed through calcination or solvent extraction, leaving behind a highly ordered porous structure.

When used as a capping or stabilizing agent in nanoparticle synthesis (e.g., gold nanoparticles), the STA+ cations adsorb onto the surface of the forming nanocrystals. rsc.orgd-nb.info The positively charged headgroups create a layer of positive charge on the nanoparticle surface, leading to electrostatic repulsion between individual particles. This repulsion prevents the nanoparticles from aggregating, ensuring their stability in the colloidal suspension. mdpi.com The long stearyl chain can also provide steric hindrance, further contributing to stability. The choice of capping agent can influence the final size, shape, and surface chemistry of the nanoparticles. rsc.org

Role in Enhanced Resource Recovery Processes (e.g., Oil, Minerals)

This compound and similar cationic surfactants are utilized in resource recovery, notably in mineral flotation and potentially in enhanced oil recovery, by modifying the surface properties of materials.

In mineral processing, this compound acts as a "collector" in froth flotation, a process used to separate valuable minerals from gangue (unwanted rock). It is particularly effective in the "reverse flotation" of silicate minerals, such as quartz, from iron ore. In this process, the goal is to float the quartz gangue, leaving the valuable iron minerals behind. The mechanism is based on surface charge. Silicate mineral surfaces are typically negatively charged in an aqueous slurry. The positively charged trimethylammonium headgroup of the this compound ion electrostatically adsorbs onto the negatively charged quartz surface. This adsorption process is shown in the table below.

StepProcessMechanismOutcome
1 AdsorptionThe cationic headgroup of this compound (R-N(CH₃)₃⁺) is attracted to the anionic silicate surface (SiO⁻).The surfactant selectively binds to the gangue mineral.
2 HydrophobizationThe long, hydrophobic stearyl tail (C₁₈H₃₇) orients away from the surface into the aqueous phase.The surface of the quartz particle is rendered hydrophobic (water-repellent).
3 Bubble AttachmentAir bubbles introduced into the slurry attach to the now-hydrophobic quartz particles.The mineral-bubble agglomerates become buoyant.
4 SeparationThe buoyant quartz particles rise to the surface and are removed with the froth, separating them from the hydrophilic iron minerals.Recovery of high-grade iron ore concentrate.

In Enhanced Oil Recovery (EOR), chemical flooding techniques use surfactants to mobilize oil trapped in reservoir rock after primary and secondary recovery phases. youtube.comyoutube.com Cationic surfactants can be effective in this process through two primary mechanisms: reducing the interfacial tension (IFT) between oil and water, and altering the wettability of the reservoir rock. nih.gov Reducing the IFT lowers the capillary forces that trap oil droplets in the rock's pores, allowing them to be displaced more easily by the injected water. youtube.com Additionally, in carbonate or sandstone reservoirs that may be oil-wet, the cationic surfactant can adsorb onto the negatively charged rock surface, altering it to a more water-wet state. This change in wettability helps to release the adhered oil from the rock surface, improving the sweep efficiency of the water flood and leading to incremental oil recovery. econstor.eunih.gov While various cationic surfactants are researched for EOR, specific field applications of this compound are not widely documented. nih.govnih.gov

Development of Functional Adsorbents for Industrial Effluent Treatment

This compound is used to modify natural materials like clays (B1170129) and zeolites, transforming them into functional adsorbents for treating industrial wastewater. nanotrun.comahsuper.com This process, known as organo-modification, enhances the removal of organic pollutants and oily components that are not effectively captured by the original mineral.

Naturally occurring clays, such as bentonite, and zeolites have hydrophilic (water-attracting) surfaces and are effective at adsorbing cations but have little affinity for non-polar organic compounds like oil. osti.govresearchgate.net By modifying these materials with this compound, their surface properties are fundamentally changed. The cationic headgroup of the surfactant exchanges with the natural cations (like Na+ or Ca2+) on the clay or zeolite surface, anchoring the surfactant molecule. researchgate.net The long, hydrophobic stearyl tails then create an "organophilic" or "hydrophobic" phase on the adsorbent surface. sciencepub.net This organic layer acts as a partition medium for non-polar organic molecules. When oily wastewater is passed through this modified adsorbent, the oil droplets and dissolved hydrocarbons are partitioned out of the water phase and into the hydrophobic layer on the adsorbent, effectively removing them from the effluent. abu.edu.ngresearchgate.net Organically modified clays can adsorb oil at a rate several times that of activated carbon, making them highly effective for pretreating water before it enters other purification systems. osti.gov

The same principle of organo-modification applies to the removal of specific dissolved organic contaminants, such as phenols, from industrial wastewater. nih.govavantipublishers.com Unmodified zeolites and clays have a limited capacity for adsorbing such pollutants. mui.ac.ir After modification with this compound, the resulting "organo-zeolite" or "organoclay" possesses a high affinity for these organic molecules. mdpi.com The hydrophobic environment created by the surfactant's stearyl chains provides a favorable medium for the sorption of organic contaminants through hydrophobic interactions. The effectiveness of the adsorbent is often correlated with the hydrophobicity of the contaminant; pollutants with higher octanol/water partition coefficients (Kow) tend to be removed more efficiently by the modified adsorbent. nih.gov

The table below summarizes the removal efficiency of various organic pollutants using different surfactant-modified adsorbents, illustrating the general principle.

AdsorbentSurfactant ModifierPollutantMaximum Adsorption CapacityReference
Fly Ash ZeoliteCationic SurfactantPhenol37.7 mg/g nih.gov
Fly Ash ZeoliteCationic Surfactantp-Chlorophenol52.36 mg/g nih.gov
Fly Ash ZeoliteCationic SurfactantBisphenol A90.9 mg/g nih.gov
Bentonite ClayCTABCrude OilSorbed ~5 times its weight abu.edu.ng

Integration in Advanced Textile Processing Chemistry

This compound chloride is a key ingredient in textile finishing, where it functions primarily as a fabric softener and an antistatic agent, significantly improving the final properties of the textile. panze-chemical.com

The softening mechanism of this compound chloride is a result of its surface-active properties and cationic charge. Most natural fibers, like cotton, acquire a slight negative surface charge in water. The positively charged headgroup of the this compound cation is attracted to and adsorbs onto the negatively charged fiber surface.

Once adsorbed, the surfactant molecules arrange themselves with their long, hydrophobic stearyl tails oriented away from the fiber surface. This creates a lubricating layer on the fibers. This lubricating effect has two main consequences:

Reduced Inter-fiber Friction: The hydrocarbon tails reduce the coefficient of friction between individual fibers, allowing them to slide past each other more easily. This increased freedom of movement is perceived as softness and improved pliability or "drape" of the fabric.

Prevention of Hydrogen Bond Cross-linking: During the drying process, water molecules can form hydrogen bonds between the hydroxyl groups of adjacent cellulose (B213188) fibers in cotton. This creates rigid cross-links, leading to a stiff and harsh feel. The layer of hydrophobic stearyl tails on the fiber surface acts as a barrier, preventing the fibers from getting close enough to form these extensive hydrogen bond networks.

In addition to softening, as a cationic salt, this compound chloride is an effective antistatic agent. hztopchem.com It neutralizes the negative charges that can build up on fabric surfaces, especially synthetics, thereby preventing static cling. cosmeticsinfo.org

Antistatic Properties and Dyeing Enhancement

The accumulation of static electricity on textile surfaces can lead to numerous problems during manufacturing and use, including difficulties in processing, clinging of garments, and attraction of dust and lint. This compound is utilized as an antistatic agent to mitigate these issues. Its efficacy stems from its ability to increase the electrical conductivity of the fabric surface. The positively charged quaternary ammonium (B1175870) headgroup can attract and retain a thin layer of moisture from the atmosphere onto the fiber surface. This moisture layer contains ions that can dissipate static charges, thereby reducing the surface resistivity of the textile.

In addition to its antistatic properties, the cationic nature of this compound can also enhance the dyeing of certain textiles, particularly those with anionic surfaces like cotton. In conventional reactive dyeing of cotton, a large amount of salt is required to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged cotton fibers in an aqueous environment. By treating the cotton with a cationic agent like this compound, the surface charge of the fiber is modified to be positive. This creates an electrostatic attraction for the anionic dye molecules, leading to increased dye exhaustion and fixation. This can potentially reduce the amount of salt and dye needed in the dyeing process, leading to a more environmentally friendly and cost-effective operation.

The effectiveness of a dyeing process is often evaluated by the color strength (K/S value) of the dyed fabric, where a higher K/S value indicates a deeper shade and better dye uptake. Cationization of cotton with quaternary ammonium compounds has been shown to significantly increase the K/S values of fabrics dyed with reactive dyes researchgate.netd-nb.info.

Interactive Table: Effect of Cationic Treatment on Dyeing Performance of Cotton

TreatmentDye Concentration (g/L)K/S Value
Untreated Cotton2010.57
Cationized Cotton2018.92
Untreated Cotton4015.34
Cationized Cotton4025.88

Note: This table presents illustrative data based on the principle of cationic treatment for dyeing enhancement. Specific values for this compound may vary.

Carbon Capture Adsorbent Development with this compound Templates

The development of efficient and cost-effective materials for carbon dioxide (CO₂) capture is a critical area of environmental engineering research aimed at mitigating climate change. Mesoporous silica materials have emerged as promising adsorbents for CO₂ due to their high surface area, large pore volume, and tunable pore size. The synthesis of these materials often employs a templating method, where a surfactant is used to create a structured, porous material.

This compound, with its long hydrophobic stearyl tail and hydrophilic trimethylammonium headgroup, can act as a structure-directing agent or template in the synthesis of mesoporous silica. In a typical synthesis, the this compound molecules self-assemble into micelles in an aqueous solution. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced. The silica precursor hydrolyzes and condenses around the surfactant micelles. After the silica framework is formed, the this compound template is removed, typically by calcination or solvent extraction, leaving behind a porous silica structure with a high internal surface area and uniform pore size.

The properties of the resulting mesoporous silica, such as its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore diameter, are crucial for its performance as a CO₂ adsorbent. These properties can be tuned by varying the synthesis conditions, including the concentration of the this compound template. While specific data for mesoporous silica synthesized using this compound as the sole template is not extensively reported, studies on similar long-chain quaternary ammonium surfactants like dodecyltrimethylammonium (B156365) bromide (C12TMABr) provide insight into the expected characteristics scirp.org.

To enhance the CO₂ capture capacity and selectivity, the surface of the mesoporous silica is often functionalized with amine groups, which have a strong affinity for the acidic CO₂ molecules. The porous structure created by the this compound template provides a high surface area for the grafting of these amine functional groups, leading to a high density of active sites for CO₂ adsorption. Amine-functionalized mesoporous silicas have demonstrated significant CO₂ uptake capacities, making them promising candidates for direct air capture and post-combustion capture applications uea.ac.ukmdpi.comnih.govnih.gov.

Interactive Table: Properties of Mesoporous Silica for CO₂ Adsorption

Template SurfactantBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)CO₂ Adsorption Capacity (mmol/g)
Dodecyltrimethylammonium Bromide350 - 12040.8 - 1.51.62 - 4.5Varies with functionalization
This compound (estimated)Similar range to C12TMABrSimilar range to C12TMABrSimilar range to C12TMABrExpected to be high after amine functionalization

Note: The data for this compound is estimated based on the performance of similar surfactants. The CO₂ adsorption capacity is highly dependent on the type and density of amine functionalization.

Future Research Directions and Emerging Paradigms for Stearyltrimethylammonium

Exploration of Novel Stearyltrimethylammonium Analogs for Specific Functions

The inherent properties of this compound, such as its surfactant and antimicrobial characteristics, are largely dictated by its molecular structure: a long hydrophobic alkyl chain (stearyl group) and a cationic quaternary ammonium (B1175870) head group. nih.govnih.gov Future research will focus on the rational design and synthesis of novel analogs to tailor these properties for highly specific applications, moving beyond general-purpose use to create molecules with optimized, targeted functions.

Key areas of exploration include:

Modification of the Alkyl Chain: Research into other long-chain QACs has demonstrated that the length of the alkyl chain is a critical determinant of their biological activity. nih.gov Future studies on this compound analogs will likely involve systematically varying the length and saturation of the hydrocarbon tail to fine-tune the balance between hydrophobicity and hydrophilicity. This can lead to enhanced efficacy in applications ranging from fabric softening to antimicrobial coatings.

Introduction of Functional Groups: The synthesis of analogs incorporating specific functional groups (e.g., esters, amides, or hydroxyl groups) into the stearyl chain or the head group is a promising avenue. rsc.org These modifications can introduce new properties, such as biodegradability, stimuli-responsiveness (e.g., to pH or temperature), or the ability to covalently bond to surfaces or other molecules. For instance, incorporating ester linkages could lead to "soft" QACs that degrade into less harmful substances in the environment. rsc.org

Development of "Gemini" Surfactants: Another area of interest is the synthesis of Gemini surfactants, where two this compound-like moieties are linked by a spacer group. Such structures often exhibit superior surface activity and antimicrobial properties compared to their single-chain counterparts. researchgate.net

These explorations are anticipated to yield a new generation of this compound analogs with enhanced performance and specificity for roles in targeted drug delivery, advanced antimicrobial formulations, and specialized industrial processes. nih.govresearchgate.netnih.gov

Integration of this compound in Multi-functional Hybrid Materials

The role of this compound is expanding from a simple additive to an integral component in the fabrication of advanced multi-functional hybrid materials. Its amphiphilic nature and positive charge make it an excellent candidate for modifying the surfaces of inorganic materials and integrating them into polymer matrices to create nanocomposites with synergistic properties.

Future research in this domain will likely concentrate on:

Surface Functionalization of Nanomaterials: this compound chloride (STAC) has been successfully used to functionalize nanomaterials like graphene oxide (GO) and clays (B1170129). acs.orgiwaponline.com This non-covalent functionalization improves the dispersibility of these nanomaterials in organic matrices and introduces positive charges on their surfaces. acs.org For example, STAC has been employed as a linking agent to fabricate graphene oxide-montmorillonite (GO-MMt) nanocomposites, which have shown potential for the simultaneous removal of multiple pollutants from water. iwaponline.com Similarly, STAC-modified reduced graphene oxide has been incorporated into polyurethane foams. unpaywall.org

Development of Polymer Nanocomposites: Long-chain QACs are used to modify clays like montmorillonite (B579905), making them more compatible with hydrophobic polymers for the creation of polymer-clay nanocomposites. nih.govresearchgate.netresearchgate.net Future work will likely see this compound used to create novel nanocomposites with enhanced mechanical, thermal, and barrier properties for applications in packaging, automotive parts, and flame-retardant materials. researchgate.net

Creation of Smart Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. researchgate.netmdpi.comkaust.edu.sa The incorporation of this compound or its analogs into hydrogel formulations can impart antimicrobial properties and modulate the release of encapsulated drugs. nih.gov Research is expected to focus on developing stimuli-responsive hydrogels where the release of active agents can be triggered by environmental changes.

The integration of this compound into these hybrid materials paves the way for advanced systems with combined functionalities, such as materials with both structural integrity and self-disinfecting capabilities, or environmental remediation agents that can adsorb a wide range of contaminants.

Table 1: Examples of this compound in Hybrid Materials

Hybrid Material Component Role of this compound Potential Application
Graphene Oxide (GO) Surface functionalizing agent/surfactant Electromagnetic shielding, nanocomposites acs.org
Montmorillonite Clay & GO Crosslinking and modifying agent Simultaneous removal of heavy metals and organic pollutants iwaponline.com
Polyurethane Foam Modifier for reduced graphene oxide filler Antistatic materials unpaywall.org
Clay Minerals (e.g., Bentonite) Intercalating agent to create organoclays Polymer nanocomposites with enhanced properties nih.govresearchgate.net

Development of Advanced Computational Models for Predicting this compound Behavior

As the complexity of this compound applications and the number of potential new analogs grow, experimental screening becomes increasingly time-consuming and expensive. Advanced computational models offer a powerful alternative for predicting the behavior of these molecules, accelerating the design process and enabling robust risk assessment.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.govresearchgate.net Existing QSAR studies on QACs have successfully predicted their toxicity to various organisms. nih.gov Future efforts will focus on developing more refined QSAR models specifically for long-chain QACs like this compound to predict properties such as antimicrobial efficacy, skin irritation potential, and environmental persistence. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the behavior of molecules at an atomistic level. rsc.orgvt.edu Simulations of similar surfactants have been used to study the formation of micelles and their behavior at interfaces. nih.govresearchgate.net This approach can be extended to this compound to model its interaction with cell membranes, its self-assembly in solution, and its adsorption onto surfaces. This will provide a fundamental understanding of its mechanism of action and guide the design of new materials. researchgate.net

Environmental Fate Modeling: Computational tools are being developed to predict the environmental fate of chemicals, including their biodegradability and potential for bioaccumulation. nih.gov Applying and refining these models for this compound and its potential degradation products is crucial for assessing its environmental impact and designing greener alternatives.

These computational approaches will enable a more predictive and efficient research paradigm, allowing scientists to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and experimental validation.

Interdisciplinary Research at the Nexus of this compound Chemistry, Materials Science, and Environmental Engineering

Addressing the complex challenges and opportunities associated with this compound requires a departure from siloed research efforts. The future lies in fostering interdisciplinary collaborations that integrate expertise from chemistry, materials science, and environmental engineering.

This synergistic approach will be critical for:

Designing Sustainable Remediation Technologies: this compound is already used to modify materials for environmental applications, such as the creation of organoclays for adsorbing pollutants. semanticscholar.org A collaborative approach is needed to design the next generation of these materials. Chemists can synthesize novel, more effective, and biodegradable this compound analogs. rsc.org Materials scientists can then integrate these compounds into high-surface-area scaffolds like nanocomposites or porous polymers. mdpi.com Environmental engineers can subsequently evaluate the performance of these hybrid materials in real-world scenarios, such as water treatment, and assess their life-cycle impact. elsevier.communirem.comeosremediation.comresearchgate.netsnapplify.com

Developing Green Formulations: In personal care and industrial applications, there is a growing demand for products that are both effective and environmentally benign. semanticscholar.org Interdisciplinary teams can work to replace persistent QACs with new this compound analogs that are designed for degradation after use. rsc.org This involves chemists designing the molecules, materials scientists formulating them into stable and effective products, and environmental engineers assessing their ultimate fate and impact on ecosystems.

Conducting Comprehensive Risk-Benefit Analyses: The widespread use of any chemical necessitates a thorough evaluation of its risks and benefits. nih.govacs.orgacs.org An integrated team of chemists, toxicologists, materials scientists, and environmental engineers is best equipped to conduct such an assessment for this compound. This would involve characterizing its efficacy in various applications, understanding its potential human and ecological toxicity, and modeling its environmental transport and persistence. nih.govsemanticscholar.org

By combining the molecular design principles of chemistry, the material fabrication and characterization techniques of materials science, and the systems-level analysis and application focus of environmental engineering, researchers can accelerate innovation and ensure that the future development of this compound-based technologies is both effective and sustainable.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying stearyltrimethylammonium chloride (C₂₁H₄₆ClN) in laboratory settings?

  • Answer : Laboratory-scale synthesis typically involves quaternization reactions between stearylamine and methyl chloride or bromide under controlled temperature (e.g., 60–80°C) and anhydrous conditions. Purification often employs repeated recrystallization from ethanol or acetone to remove unreacted precursors. For byproduct removal (e.g., diethylammonium chloride), sequential water washes are recommended, followed by vacuum drying . Characterization via elemental analysis (e.g., ICP for halide content) and NMR (¹H/¹³C) ensures purity ≥95% .

Q. How should researchers characterize the physicochemical properties of this compound chloride?

  • Answer : Key methods include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Crystallinity : X-ray diffraction (XRD) to identify polymorphic forms.
  • Surface activity : Critical micelle concentration (CMC) determination via conductivity or surface tension measurements.
  • Elemental composition : Inductively coupled plasma (ICP) spectroscopy for halide quantification .

Q. What experimental controls are critical when studying this compound chloride in colloidal systems?

  • Answer : Controls must account for pH, ionic strength, and counterion effects. For example, in surfactant aggregation studies, use blank solutions (e.g., pure water or organic solvents) to baseline spectroscopic or interfacial tension measurements. Replicate trials with varying surfactant concentrations (e.g., 0.1–10 mM) are essential to validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values for this compound chloride across different studies?

  • Answer : Discrepancies often arise from variations in temperature, solvent purity, or measurement techniques. To address this:

  • Standardize conditions (e.g., 25°C, deionized water).
  • Cross-validate using multiple methods (e.g., conductivity, fluorescence probing, and isothermal titration calorimetry).
  • Report detailed metadata (e.g., instrument calibration, solvent lot numbers) to enhance cross-study comparability .

Q. What mechanistic insights explain the interfacial motion induced by this compound chloride in oil-water systems?

  • Answer : Experimental studies show that this compound chloride forms aggregates (e.g., α-gel phases) with fatty acids (e.g., palmitic acid) at interfaces, generating Marangoni flows. Key steps:

  • Prepare aqueous/organic phases with precise surfactant and fatty acid ratios.
  • Monitor interfacial dynamics using high-speed microscopy or particle image velocimetry (PIV).
  • Correlate aggregate morphology (via TEM) with rheological changes to establish structure-property relationships .

Q. How should researchers design experiments to evaluate this compound chloride’s role in cellulose nanocrystal functionalization?

  • Answer : Optimize adsorption parameters through:

  • pH-dependent zeta potential measurements to determine electrostatic binding efficiency.
  • Time-resolved UV-Vis spectroscopy to track surfactant adsorption kinetics.
  • Post-functionalization analysis : Use XRD to confirm crystallinity retention and TGA to assess thermal stability changes. Include control groups with non-ionic surfactants to isolate cationic effects .

Q. What strategies are effective for reconciling conflicting data on this compound chloride’s cytotoxicity in biological assays?

  • Answer : Contradictions may stem from cell line variability or surfactant aggregation states. Mitigation strategies:

  • Pre-equilibrate surfactant solutions at concentrations below and above CMC.
  • Use standardized cytotoxicity assays (e.g., MTT or LDH release) with primary and transformed cell lines.
  • Perform dynamic light scattering (DLS) to confirm micelle size/distribution during exposure periods .

Methodological Guidance

Q. How can researchers ensure reproducibility when replicating this compound chloride-based protocols from literature?

  • Answer :

  • Extract exact synthesis/purification conditions from supplementary materials.
  • Validate critical parameters (e.g., solvent purity, stirring rates) using sensitivity analysis.
  • Share raw data (e.g., NMR spectra, TGA curves) in open-access repositories to facilitate peer validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound chloride toxicity studies?

  • Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Report confidence intervals and perform ANOVA for multi-group comparisons. Address outliers with Grubbs’ test or robust statistical packages (e.g., R’s ‘drc’ library) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.